CPR Substrate Activity: Quantified IC50 Defines Low Bioreductive Potential
This compound was characterized as a substrate for human NADPH-cytochrome P450 reductase (CPR) with an IC50 of 19,000 nM (19 µM) [1]. In the context of developing tumor-selective agents, a high CPR IC50 (low substrate potency) is a desirable feature, as it implies minimal off-target one-electron reduction that could cause hepatotoxicity [1]. This value starkly contrasts with potent CPR substrates like the natural product β-lapachone, which exhibits a much lower IC50 and consequently a poor NQO1/CPR selectivity ratio (1.36), directly linked to its clinical hepatotoxicity [1]. The target compound's weak CPR substrate activity positions it as a superior scaffold for prodrug design requiring a high therapeutic index.
| Evidence Dimension | In vitro CPR substrate potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 19,000 nM (19 µM) against human CPR |
| Comparator Or Baseline | β-Lapachone: NQO1/CPR selectivity ratio = 1.36 (indicative of potent CPR substrate activity associated with hepatotoxicity) |
| Quantified Difference | Target compound's high IC50 implies markedly lower CPR substrate activity than β-lapachone; exact IC50 difference not quantifiable from available data |
| Conditions | Human NADPH-cytochrome P450 reductase enzyme assay, measured via ChEMBL_1659516 methodology |
Why This Matters
A high IC50 for CPR is a key differentiator for selecting a bioreductive prodrug lead with reduced potential for off-target hepatotoxicity.
- [1] Bian, J., Li, X., Wang, N., Wu, X., You, Q., & Zhang, X. (2017). Discovery of quinone-directed antitumor agents selectively bioactivated by NQO1 over CPR with improved safety profile. European Journal of Medicinal Chemistry, 129, 27–40. View Source
